molecular formula C12H10BrF2NO2 B1414062 Ethyl 3-bromo-2-cyano-4-(difluoromethyl)phenylacetate CAS No. 1807030-51-8

Ethyl 3-bromo-2-cyano-4-(difluoromethyl)phenylacetate

Cat. No.: B1414062
CAS No.: 1807030-51-8
M. Wt: 318.11 g/mol
InChI Key: ZYBWVQGBLJMFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-2-cyano-4-(difluoromethyl)phenylacetate is a specialized organic compound with the molecular formula C12H10BrF2NO2. It is characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-2-cyano-4-(difluoromethyl)phenylacetate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-cyano-4-(difluoromethyl)phenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of ethyl 3-amino-2-cyano-4-(difluoromethyl)phenylacetate.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

Ethyl 3-bromo-2-cyano-4-(difluoromethyl)phenylacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-2-cyano-4-(difluoromethyl)phenylacetate involves its interaction with specific molecular targets. The bromine and cyano groups can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. The difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-4-cyano-2-(difluoromethyl)phenylacetate
  • Ethyl 3-bromo-2-cyano-4-(trifluoromethyl)phenylacetate

Uniqueness

Ethyl 3-bromo-2-cyano-4-(difluoromethyl)phenylacetate is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and stability. The presence of both bromine and cyano groups allows for versatile chemical transformations, while the difluoromethyl group enhances its chemical properties .

Properties

IUPAC Name

ethyl 2-[3-bromo-2-cyano-4-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF2NO2/c1-2-18-10(17)5-7-3-4-8(12(14)15)11(13)9(7)6-16/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBWVQGBLJMFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)C(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-2-cyano-4-(difluoromethyl)phenylacetate
Reactant of Route 2
Ethyl 3-bromo-2-cyano-4-(difluoromethyl)phenylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-bromo-2-cyano-4-(difluoromethyl)phenylacetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 3-bromo-2-cyano-4-(difluoromethyl)phenylacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-bromo-2-cyano-4-(difluoromethyl)phenylacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-bromo-2-cyano-4-(difluoromethyl)phenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.